molecular formula C22H19ClN4O3S B7816183 1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B7816183
M. Wt: 454.9 g/mol
InChI Key: IFGUKGLAGHVZTF-UHFFFAOYSA-N
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Description

1-Benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (molecular formula: C₂₁H₂₀ClN₄O₃S, molecular weight: 449.0) is a purine-dione derivative characterized by a benzyl group at position 1, a 3,7-dimethylated purine core, and a substituted thioether moiety at position 7.

Properties

IUPAC Name

1-benzyl-8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c1-25-18-19(24-21(25)31-13-17(28)15-8-10-16(23)11-9-15)26(2)22(30)27(20(18)29)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGUKGLAGHVZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues at Position 7

The substituent at position 7 significantly influences physicochemical and biological properties:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight Key Properties/Activities Reference
Target Compound Benzyl (2-(4-Chlorophenyl)-2-oxoethyl)thio 449.0 High hydrophobicity; potential kinase/receptor binding
8-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-7-heptyl-3-methyl-1H-purine-2,6-dione Heptyl (2-(4-Chlorophenyl)-2-oxoethyl)thio 449.0 Increased lipophilicity (logP ~3.2) due to alkyl chain
7-(4-Chlorobenzyl)-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione 4-Chlorobenzyl 2-Hydroxyethylsulfanyl ~425 Improved aqueous solubility due to polar hydroxyethyl group
7-Benzyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6-dione Benzyl (3-Methylbenzyl)thio ~435 Enhanced aromatic stacking interactions
  • Polar substituents (e.g., hydroxyethyl in ) improve solubility but may compromise membrane permeability.

Structural Analogues at Position 8

The thioether moiety at position 8 modulates electronic and steric effects:

Compound Name Position 8 Substituent Core Structure Biological Activity Reference
Target Compound (2-(4-Chlorophenyl)-2-oxoethyl)thio Purine-dione Unspecified; likely kinase/receptor targeting
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2-(4-Nitrophenyl)-2-oxoethyl)thio Pyrimidinone Antidiabetic/antioxidant activity (theoretical)
1-Ethyl-3,7-dimethyl-8-(methylsulfonyl)-1H-purine-2,6-dione Methylsulfonyl Purine-dione Necroptosis inhibition (IC₅₀ = 0.8 μM)
8-((2-(Dimethylamino)ethyl)amino)-7-(2-chlorobenzyl)-3-methylpurine-2,6-dione (2-(Dimethylamino)ethyl)amino Purine-dione Potential CNS targeting due to basic amine
  • Sulfonyl derivatives (e.g., ) exhibit strong kinase inhibition, while aminoethyl groups () may improve blood-brain barrier penetration.

Physicochemical Properties

Property Target Compound 7-Heptyl Analogue 8-Hydroxyethyl Analogue 8-Methylsulfonyl
Molecular Weight (g/mol) 449.0 449.0 ~425 349.1
logP (Predicted) ~3.5 ~4.1 ~2.8 ~1.9
Solubility (mg/mL) <0.1 (DMSO) <0.05 (DMSO) >1 (aqueous) 0.3 (DMSO)
Metabolic Stability Moderate Low (alkyl oxidation) High (polar group) High (sulfonyl)
  • Key Insight : The target compound’s moderate logP and solubility profile suggest suitability for oral administration, though formulation optimization may be required.

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